molecular formula C24H28N6O2 B2823943 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA CAS No. 1251696-84-0

3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA

Cat. No.: B2823943
CAS No.: 1251696-84-0
M. Wt: 432.528
InChI Key: AJSQXEIJTXRYBI-UHFFFAOYSA-N
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Description

3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps:

    Formation of the Methoxy-Methylphenyl Intermediate: This step involves the reaction of 4-methoxy-2-methylphenol with appropriate reagents to introduce the desired functional groups.

    Synthesis of the Pyrimidinyl Intermediate: This involves the preparation of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine through a series of reactions.

    Coupling Reaction: The final step involves coupling the two intermediates using a urea-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions may target the urea moiety or the pyrimidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA would depend on its specific biological target. Generally, such compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOUREA
  • 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CARBAMATE

Uniqueness

The uniqueness of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific structural features, such as the combination of methoxy, methyl, pyrimidinyl, and urea moieties, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-16-14-20(32-3)10-11-21(16)28-24(31)27-19-8-6-18(7-9-19)26-22-15-17(2)25-23(29-22)30-12-4-5-13-30/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,26,29)(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQXEIJTXRYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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